molecular formula C12H20ClNO4S B14942611 methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B14942611
M. Wt: 309.81 g/mol
InChI Key: RVBCICRKXVNKTK-KKZNHRDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is a complex organic compound that features a tetrahydrothiophene ring substituted with a chloro group and a methoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the chloro group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxycarbonylamino group: This can be done through a nucleophilic substitution reaction using methoxycarbonylamine.

    Formation of the pentanoate ester: This final step involves esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in a polar solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxycarbonylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{(2R,3S,4R)-3-chloro-4-aminotetrahydrothiophen-2-yl}pentanoate
  • Methyl 5-{(2R,3S,4R)-3-bromo-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
  • Methyl 5-{(2R,3S,4R)-3-chloro-4-[(ethoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Uniqueness

Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. The presence of the methoxycarbonylamino group, in particular, can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H20ClNO4S

Molecular Weight

309.81 g/mol

IUPAC Name

methyl 5-[(2R,3S,4R)-3-chloro-4-(methoxycarbonylamino)thiolan-2-yl]pentanoate

InChI

InChI=1S/C12H20ClNO4S/c1-17-10(15)6-4-3-5-9-11(13)8(7-19-9)14-12(16)18-2/h8-9,11H,3-7H2,1-2H3,(H,14,16)/t8-,9-,11+/m1/s1

InChI Key

RVBCICRKXVNKTK-KKZNHRDASA-N

Isomeric SMILES

COC(=O)CCCC[C@@H]1[C@H]([C@@H](CS1)NC(=O)OC)Cl

Canonical SMILES

COC(=O)CCCCC1C(C(CS1)NC(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.